N-[(2-chlorophenyl)methyl]-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
The compound N-[(2-chlorophenyl)methyl]-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide features a structurally intricate framework combining a chlorophenylmethyl-substituted acetamide core with a fused [1,3]diazino[4,5-d]pyrimidine heterocyclic system. Key structural attributes include:
- A thioether bridge linking the acetamide moiety to the diazinopyrimidine ring.
- A furan-2-yl substituent at position 2 of the diazinopyrimidine core.
- 6,8-Dimethyl and 5,7-dioxo functional groups on the heterocycle, which may influence electronic properties and bioactivity.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)14-8-5-9-31-14)32-11-15(28)23-10-12-6-3-4-7-13(12)22/h3-9H,10-11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHRGCAJERUSJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide
Structure: Simplifies the heterocyclic system to a monocyclic dihydropyrimidin-2-thio core. Key Features:
- 2,3-Dichlorophenyl substituent instead of 2-chlorophenylmethyl.
- Lacks the fused diazinopyrimidine and furan groups. Activity: Exhibits antimicrobial properties (tested via 1H NMR and elemental analysis), with moderate yield (80%) and a melting point of 230°C .
| Parameter | Target Compound | 2,3-Dichlorophenyl Analog |
|---|---|---|
| Heterocyclic Core | Diazinopyrimidine fused system | Monocyclic dihydropyrimidine |
| Substituents | Furan-2-yl, 6,8-dimethyl, 5,7-dioxo | 4-Methyl, 6-oxo |
| Bioactivity | Inferred antimicrobial potential | Confirmed antimicrobial activity |
| Synthesis Complexity | High (multiple fused rings) | Moderate (single-ring system) |
N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamides
Structure: Replaces the diazinopyrimidine with a 1,3,4-oxadiazole ring. Key Features:
- Retains the sulfanyl acetamide backbone but incorporates a 4-chlorophenyl group on the oxadiazole.
Activity : Derivatives (e.g., 6f , 6o ) show antimicrobial activity against selected microbial species, with low cytotoxicity except for compounds 6g and 6j .
| Parameter | Target Compound | Oxadiazole Derivatives |
|---|---|---|
| Heterocyclic Core | Diazinopyrimidine | 1,3,4-Oxadiazole |
| Chlorophenyl Position | 2-Chlorophenylmethyl | 4-Chlorophenyl on oxadiazole |
| Toxicity Profile | Unknown (structural inference) | Low, except specific derivatives |
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide
Structure: Features a pyrimidin-2-ylsulfanyl group instead of the fused diazinopyrimidine. Key Features:
- Simplified pyrimidine core with 4,6-dimethyl substituents.
- 4-Methylpyridin-2-yl group on acetamide. Applications: Serves as a medical intermediate, synthesized via refluxing ethanol with 2-thio-4,6-dimethylpyrimidine .
| Parameter | Target Compound | Pyrimidin-2-ylsulfanyl Analog |
|---|---|---|
| Heterocyclic Complexity | Fused diazinopyrimidine | Monocyclic pyrimidine |
| Functional Groups | Furan, dioxo, dimethyl | 4,6-Dimethyl |
| Synthetic Yield | Not reported | Moderate (single-step reaction) |
Structural and Functional Insights
- Thioether Linkage : Common across all analogs, critical for stabilizing molecular conformation and enhancing electron delocalization .
- Fused Heterocycles: The diazinopyrimidine-furan system in the target compound introduces steric and electronic complexity, likely influencing receptor binding specificity compared to simpler oxadiazole or pyrimidine systems .
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